molecular formula C15H25N3O8P2 B12824215 N1-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine diphosphate

N1-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine diphosphate

Cat. No.: B12824215
M. Wt: 437.32 g/mol
InChI Key: YSSGVCLAMFCAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine diphosphate is a chemical compound with the molecular formula C15H21N3O•2H3PO4. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a quinoline ring substituted with a methoxy group and a pentane chain with diamine functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine diphosphate typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives and aldehydes.

    Attachment of the Pentane Chain: The pentane chain is introduced through a nucleophilic substitution reaction, where a halogenated pentane derivative reacts with the quinoline ring.

    Formation of the Diamine: The diamine functionality is introduced by reacting the intermediate with ammonia or an amine derivative.

    Phosphorylation: The final step involves the reaction of the compound with phosphoric acid to form the diphosphate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine diphosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N1-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine diphosphate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine diphosphate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The diamine functionality allows the compound to form strong interactions with enzymes and proteins, inhibiting their activity. The methoxy group enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N1-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine dihydrochloride
  • N1-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine hydrochloride

Uniqueness

N1-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine diphosphate is unique due to its diphosphate salt form, which enhances its solubility and stability compared to its hydrochloride counterparts. This makes it more suitable for certain research applications, particularly in aqueous environments.

Properties

Molecular Formula

C15H25N3O8P2

Molecular Weight

437.32 g/mol

IUPAC Name

1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphono dihydrogen phosphate

InChI

InChI=1S/C15H21N3O.H4O7P2/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14;1-8(2,3)7-9(4,5)6/h4,6,8-11,17H,3,5,7,16H2,1-2H3;(H2,1,2,3)(H2,4,5,6)

InChI Key

YSSGVCLAMFCAKN-UHFFFAOYSA-N

Canonical SMILES

CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N.OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.